molecular formula C18H20N6OS B2955306 N-cyclohexyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868969-99-7

N-cyclohexyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B2955306
CAS No.: 868969-99-7
M. Wt: 368.46
InChI Key: NGKMGXJDPBALDR-UHFFFAOYSA-N
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Description

This compound seems to be a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted enormous attention due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been reported by Foroughifar et al . They treated Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of triethylamine .


Molecular Structure Analysis

The structure of these compounds is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized using techniques such as IR absorption spectra and 1H-NMR .

Scientific Research Applications

Insecticidal Agents

N-cyclohexyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide and related compounds have been investigated for their potential as insecticidal agents. A study focused on the synthesis, characterization, and biochemical impacts of various bioactive sulfonamide thiazole derivatives, including compounds with structural similarities to this compound. These derivatives demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis, under laboratory conditions, indicating their potential for agricultural applications (Soliman et al., 2020).

Anticancer and PI3K Inhibition

Alterations to the acetamide group in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown remarkable anticancer effects and reduced toxicity. Replacing the acetamide group with alkylurea in the compound structure retained antiproliferative activity and inhibitory activity against PI3Ks and mTOR, suggesting potential applications in cancer treatment (Wang et al., 2015).

Synthetic Methodologies

The development of synthetic methodologies for compounds structurally related to this compound has been explored extensively. These studies provide insights into the construction of complex heterocyclic frameworks, contributing to the fields of medicinal chemistry and drug discovery by offering versatile synthetic routes for the generation of novel compounds with potential biological activities (Li et al., 2008).

Antimicrobial Activities

Research on thienopyrimidine derivatives, which share a similar heterocyclic core with this compound, has indicated pronounced antimicrobial activity. These studies highlight the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bhuiyan et al., 2006).

Mechanism of Action

While the specific mechanism of action for your compound is not available, compounds with a similar structure have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Future Directions

The future directions in the research of these compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

N-cyclohexyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-16(20-14-4-2-1-3-5-14)12-26-17-7-6-15-21-22-18(24(15)23-17)13-8-10-19-11-9-13/h6-11,14H,1-5,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKMGXJDPBALDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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